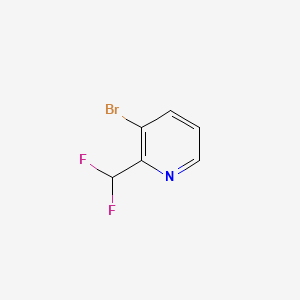

3-Bromo-2-(difluoromethyl)pyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRUEFNPMGSINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716564 | |

| Record name | 3-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211520-77-2 | |

| Record name | 3-Bromo-2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Derivatization Strategies of 3 Bromo 2 Difluoromethyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 3-Bromo-2-(difluoromethyl)pyridine is largely dictated by the interplay of the electron-withdrawing difluoromethyl group and the bromine atom on the pyridine (B92270) ring. These substituents influence the electron density of the aromatic system and direct the course of substitution reactions.

Reactivity of the Bromine Atom at C-3 in Substitution Reactions

The bromine atom at the C-3 position of the pyridine ring is susceptible to nucleophilic substitution, although its reactivity can be influenced by the electronic nature of the pyridine ring and the reaction conditions. While direct nucleophilic aromatic substitution (SNAr) at the C-3 position of pyridines can be challenging, the presence of the electron-withdrawing difluoromethyl group at C-2 can facilitate such reactions.

In some cases, the bromine atom can be displaced by various nucleophiles. For instance, in related bromopyridine systems, the bromine atom can be substituted by nucleophiles, leading to new derivatives. evitachem.com However, for 3-bromopyridines with electron-withdrawing groups, direct 3-substitution can occur under certain conditions. rsc.org The reactivity of brominated pyridines in nucleophilic substitution is also dependent on the position of the bromine atom relative to the nitrogen and other substituents. For example, 5-bromo-3-fluoropyridine shows higher reactivity than its ortho-substituted counterpart. rsc.org

Transition metal-catalyzed cross-coupling reactions are a more common and versatile strategy for the functionalization of the C-3 bromine atom. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds.

Reactivity of the Difluoromethyl Group at C-2 towards Chemical Transformations

The difluoromethyl group (CHF2) at the C-2 position is generally stable but can undergo chemical transformations under specific conditions. Direct deprotonation of the CHF2 group followed by reaction with electrophiles offers a pathway for further functionalization. This has been demonstrated for 3-(difluoromethyl)pyridine, where deprotonation with a lithiated base and subsequent trapping with various electrophiles allows for the synthesis of a range of derivatives. acs.org This approach could potentially be applied to this compound, providing access to compounds with a functionalized difluoromethyl group.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound can act as a nucleophile and a base. It can be alkylated, for example, through N-alkylation with reagents like ethyl bromodifluoroacetate, which, after subsequent hydrolysis and decarboxylation, can lead to N-difluoromethylated pyridinium (B92312) salts. rsc.org The steric and electronic effects of the substituents on the pyridine ring play a significant role in the efficiency of these N-alkylation reactions. rsc.org The formation of N-oxides by reaction with oxidizing agents is another common transformation of the pyridine nitrogen, which can subsequently be used to direct further functionalization of the pyridine ring. organic-chemistry.org

Further Functionalization via Organometallic Intermediates

The use of organometallic intermediates provides a powerful tool for the regioselective functionalization of the this compound scaffold. These methods often allow for reactions at positions that are not accessible through classical electrophilic or nucleophilic substitution reactions.

Lithiation and Grignard Reagent Formation at Specific Positions of the Pyridine Ring

Directed ortho-metalation (DoM) is a key strategy for the regioselective deprotonation of pyridines. researchgate.net In the case of this compound, the directing effects of both the bromine and the difluoromethyl group would need to be considered. The trifluoromethyl group, which is electronically similar to the difluoromethyl group, is known to direct lithiation. For instance, 2-chloro-6-(trifluoromethyl)pyridine (B1580974) undergoes lithiation at the 2-position. Similarly, various chloro- and bromo(trifluoromethyl)pyridines have been selectively deprotonated at specific positions. researchgate.net

The formation of Grignard reagents from bromopyridines is a well-established method for creating a nucleophilic carbon center on the pyridine ring. researchgate.netsemanticscholar.org This can be achieved by reacting the bromopyridine with magnesium metal, often with the aid of an activating agent. researchgate.net The resulting pyridylmagnesium halide can then be used in subsequent reactions with electrophiles. The formation of Grignard reagents from bromopyridines has been shown to be a viable method for creating carbon-carbon bonds through cross-coupling reactions. google.com

| Position | Reagent | Intermediate | Reference |

| C-4 | n-BuLi/MgCl2 | Zinc or Magnesium organometallic | rsc.org |

| C-3 | Mg | Grignard reagent | researchgate.net |

| C-2 | n-BuLi | Lithiated species |

Subsequent Electrophilic Quenching Reactions with Organometallic Intermediates

Once the organometallic intermediate (lithiated species or Grignard reagent) is formed, it can be reacted with a wide range of electrophiles to introduce new functional groups onto the pyridine ring. This process is known as electrophilic quenching. researchgate.net

Common electrophiles used in these reactions include:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. uniba.it

Carbon Dioxide: To introduce a carboxylic acid group. researchgate.net

Iodine: To introduce an iodine atom, which can be further functionalized. researchgate.net

Alkyl Halides: To introduce alkyl groups.

Silyl (B83357) Halides: To introduce silyl groups. acs.org

The success of these quenching reactions depends on the stability of the organometallic intermediate and the reactivity of the electrophile. uniba.it For example, the in situ trapping of lithiated intermediates with electrophiles can be highly effective. acs.org

| Organometallic Intermediate | Electrophile | Product | Reference |

| 3-Pyridyl-CF2-Li | Various electrophiles | 3-Pyridyl-CF2-E | acs.org |

| Lithiated (Trifluoromethyl)pyridines | CO2 | (Trifluoromethyl)nicotinic acids | researchgate.net |

| Pyridylmagnesium bromide | Aldehydes/Ketones | Pyridyl-carbinols | researchgate.net |

Oxidation and Reduction Transformations of this compound Derivatives

The pyridine ring and its substituents in derivatives of this compound can undergo both oxidation and reduction reactions, leading to novel compounds with modified electronic properties and functionalities.

Oxidation: The most common oxidation reaction for pyridine derivatives involves the nitrogen atom of the pyridine ring to form a pyridine N-oxide. osaka-u.ac.jpresearchgate.net This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. osaka-u.ac.jp The formation of an N-oxide from a this compound derivative would increase the electron density of the aromatic ring, which can facilitate certain types of subsequent reactions. For instance, the presence of an N-oxide group has been shown to activate the pyridine ring for nucleophilic substitution reactions. google.com While specific studies on the direct oxidation of this compound are not prevalent, the principles of pyridine N-oxidation are well-established and applicable to its derivatives. researchgate.netfu-berlin.de

Reduction: Reduction of the pyridine ring in derivatives of this compound typically involves catalytic hydrogenation to yield the corresponding piperidine (B6355638). This transformation saturates the aromatic ring, significantly altering the molecule's three-dimensional structure and basicity. For the closely related isomer, 2-bromo-3-(difluoromethyl)pyridine, catalytic hydrogenation has been shown to produce 2-bromo-3-(difluoromethyl)piperidine. biosynth.com Similarly, the catalytic hydrogenation of various substituted pyridines to their piperidine derivatives is a widely used methodology, often employing catalysts like Platinum(IV) oxide (PtO₂) under hydrogen pressure. asianpubs.org These reactions are frequently conducted in acidic media, such as glacial acetic acid, to facilitate the reduction. asianpubs.org It is also possible to selectively reduce other functional groups that may be present on derivatives without affecting the pyridine ring, depending on the chosen reaction conditions. researchgate.net

The table below summarizes representative oxidation and reduction reactions applicable to halopyridine derivatives.

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| N-Oxidation | Hydrogen Peroxide, Peroxy Acids | Pyridine N-Oxide | osaka-u.ac.jpresearchgate.net |

| Catalytic Hydrogenation | PtO₂, H₂ | Piperidine | biosynth.comasianpubs.org |

Derivatization for Advanced Analytical Characterization (e.g., GC Derivatization)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. However, many complex molecules, including some derivatives of this compound, may exhibit poor chromatographic behavior due to low volatility or high polarity. sigmaaldrich.com Chemical derivatization is a strategy used to convert these analytes into forms that are more suitable for GC analysis by improving their volatility, thermal stability, and detectability. weber.hujfda-online.com

The parent compound, this compound, lacks the "active" hydrogen atoms (e.g., in hydroxyl, carboxyl, or amino groups) that are the typical targets for common derivatization reactions. sigmaaldrich.comsigmaaldrich.com Therefore, derivatization strategies are generally applied to its functionalized derivatives. For example, if the bromine atom is replaced with a hydroxyl group to form a hydroxypyridine derivative, this introduces a site for derivatization.

Common derivatization techniques applicable to functionalized derivatives include:

Silylation: This is the most widely used derivatization method for GC. chemcoplus.co.jp It involves replacing an active hydrogen with a trimethylsilyl (B98337) (TMS) or other silyl group. phenomenex.blog Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com The resulting silyl ethers are significantly more volatile and less polar than the parent alcohols or phenols. phenomenex.blog

Acylation: This technique introduces an acyl group into the molecule, typically by reacting it with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA). research-solution.com This is particularly effective for derivatizing amines and alcohols, producing stable and volatile derivatives. gcms.cz

These reactions are often carried out in a suitable solvent, and pyridine itself is frequently used as a catalyst or acid scavenger in derivatization procedures. research-solution.comresearchgate.netresearchgate.net The choice of derivatizing reagent and reaction conditions depends on the specific functional group present on the derivative of this compound. sigmaaldrich.com

The table below outlines common derivatization reagents and the functional groups they target.

| Derivatization Method | Reagent(s) | Targeted Functional Group(s) | Resulting Derivative | Reference |

| Silylation | BSTFA, MTBSTFA, TMCS | -OH, -COOH, -NH₂, -SH | Silyl Ether/Ester/Amine | sigmaaldrich.comsigmaaldrich.comphenomenex.blog |

| Acylation | TFAA, PFPA, HFBA | -OH, -NH₂ | Fluoroacyl Ester/Amide | research-solution.comgcms.cz |

Advanced Computational and Spectroscopic Investigations of 3 Bromo 2 Difluoromethyl Pyridine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations serve as a powerful tool for elucidating the structural and electronic properties of halogenated pyridine (B92270) derivatives. By employing various theoretical methods, researchers can model molecular behavior and predict reactivity, offering a microscopic understanding that complements experimental findings.

Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules. For pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a reliable means to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. mdpi.comtandfonline.com

In molecules analogous to 3-Bromo-2-(difluoromethyl)pyridine, such as 3-bromo-2-hydroxypyridine (B31989) and various halogenated pyridines, DFT studies have successfully predicted the planar structure of the pyridine ring. mdpi.com These calculations show how substituents like bromine and fluorinated methyl groups influence the geometry through electronic and steric effects. For instance, the electron-withdrawing nature of the difluoromethyl group is expected to shorten adjacent C-C and C-N bonds within the pyridine ring, while the larger bromine atom will influence local bond angles. Theoretical calculations on related compounds have demonstrated a high correlation between calculated and experimentally determined structures, validating the accuracy of the DFT approach. tandfonline.com

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Related Pyridine Derivative (3-bromo-2-hydroxypyridine)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Br | 1.885 |

| C-N-C | 117.5 |

| N-C-C | 124.5 |

| C-C-Br | 118.9 |

Data derived from studies on analogous compounds. mdpi.com

Hartree-Fock (HF) and Post-HF Methods for Accurate Prediction of Molecular Properties

The Hartree-Fock (HF) method, an ab initio approach, provides a fundamental starting point for more complex and accurate computational studies. mdpi.comresearchgate.net While DFT includes electron correlation effects in a functionalized manner, HF theory neglects it, which can be systematically improved upon with post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

For substituted pyridines, HF calculations are often performed alongside DFT to provide a comparative analysis of the predicted molecular properties. mdpi.comresearchgate.net For example, in the study of 3-bromo-2-hydroxypyridine, both HF and DFT methods were used to optimize the molecular structure, with the results showing close agreement. mdpi.comresearchgate.net These methods are crucial for accurately predicting properties such as dipole moments, polarizability, and hyperpolarizability, which are essential for understanding a molecule's interaction with external electric fields and its potential in nonlinear optics. tandfonline.com The electrostatic potential, for instance, can be calculated at the HF level of theory using a simple basis set like STO-3G to visualize the charge distribution across the molecule. iucr.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Bioactivity

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

In related pyridine derivatives, the HOMO is typically localized on the aromatic ring system with contributions from halogen lone pairs, while the LUMO often exhibits antibonding character with significant distribution over the electron-withdrawing groups. researchgate.net For this compound, the electron-withdrawing difluoromethyl group and the bromine atom are expected to lower the energies of both the HOMO and LUMO. This modulation of the frontier orbitals influences the compound's susceptibility to nucleophilic and electrophilic attack, which is a critical aspect of its potential bioactivity and utility in synthesis.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations for a Substituted Pyridine

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.01 |

| LUMO | -1.43 |

| Energy Gap (ΔE) | 4.58 |

Data derived from studies on analogous compounds. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. mdpi.comresearchgate.net The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue signifies electron-deficient regions (positive potential, prone to nucleophilic attack). iucr.orgnih.gov

For halogenated pyridines, MEP analyses consistently show negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation and hydrogen bonding. mdpi.comresearchgate.net Conversely, pronounced positive potential is often observed around the hydrogen atoms of the pyridine ring and adjacent to strong electron-withdrawing substituents. In this compound, the MEP map would be expected to show a significant region of negative potential near the pyridine nitrogen and positive potential regions near the hydrogen atoms and the highly electron-withdrawing difluoromethyl group, highlighting these areas as key sites for intermolecular interactions. iucr.org

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are indispensable for the characterization of molecular structures. They provide direct experimental evidence of functional groups and bonding arrangements, which can be correlated with computational results for a comprehensive analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characterization of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays characteristic bands corresponding to specific vibrational modes (stretching, bending, etc.).

For substituted pyridines, FT-IR spectra show a number of characteristic absorption bands. Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. acs.org The C-N stretching vibrations within the pyridine ring are found in the 1600-1400 cm⁻¹ range. The presence of substituents is also clearly identifiable. The C-Br stretching vibration is expected in the lower frequency region, while the C-F stretching vibrations associated with the difluoromethyl group would produce strong absorption bands, typically in the 1100-1000 cm⁻¹ range. In a study of a related compound, 3-bromo-2-(trifluoromethyl)pyridine, characteristic peaks were observed that can be attributed to these functional groups. acs.org

Table 3: Illustrative FT-IR Vibrational Frequencies for a Related Halogenated Pyridine Derivative

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3050 |

| C=N/C=C Ring Stretch | ~1550-1450 |

| C-F Stretch | ~1170-1120 |

| C-Br Stretch | < 700 |

Data derived from studies on analogous compounds. acs.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules by measuring the absorption of UV or visible light, which induces electronic transitions from occupied to unoccupied molecular orbitals. For aromatic heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π → π* and n → π* transitions.

The pyridine ring constitutes a π-conjugated system. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high in intensity (large molar absorptivity, ε). The n → π* transitions, resulting from the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital, are typically weaker and can sometimes be obscured by the more intense π → π* bands.

While specific experimental UV-Vis data for this compound is not extensively documented in the reviewed literature, the effects of the substituents can be predicted based on established principles. The bromine atom and the difluoromethyl group are both electron-withdrawing substituents. Their presence on the pyridine ring is expected to influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max). For a related compound, 2-fluoro-5-bromopyridine, three distinct π → π* transition systems have been identified, with the lowest energy transition having its 0,0 band at approximately 278 nm (35944 cm⁻¹) in the vapor phase. nih.gov The spectrum of 3-bromopyridine (B30812) shows absorption maxima around 225 nm and 265 nm. nist.govnih.gov

The electron-withdrawing nature of the -CHF₂ group and the bromine atom would likely cause a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift of the absorption bands compared to unsubstituted pyridine, depending on the specific electronic interaction with the pyridine π-system. These substituents can perturb the energy levels of both the ground and excited states, affecting the HOMO-LUMO gap. A detailed vibronic analysis, as performed on similar molecules, would be necessary to fully assign the observed spectral features and understand the influence of each substituent on the electronic transitions. nih.gov

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max Range (nm) | Intensity (Molar Absorptivity, ε) | Associated Orbitals |

| π → π | 200 - 280 | High | Excitation from π bonding to π antibonding |

| n → π | 260 - 300 | Low | Excitation from Nitrogen lone pair to π antibonding |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. researchgate.netlibretexts.org For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and one proton from the difluoromethyl group. The aromatic protons will appear as distinct multiplets in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the bromo and difluoromethyl substituents. The proton of the -CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹J_HF).

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and their position within the aromatic ring. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF). The carbons of the pyridine ring will also exhibit smaller couplings to the fluorine atoms (²J_CF, ³J_CF) and the proton of the difluoromethyl group.

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the chemical environment of the fluorine atoms. For the -CHF₂ group, a single signal is expected. This signal will be split into a doublet due to coupling with the geminal proton (²J_HF). This provides unambiguous confirmation of the -CHF₂ moiety. For related compounds with a trifluoromethyl group, the ¹⁹F signal often appears around -60 to -70 ppm. rsc.org

Conformational analysis by NMR would focus on the rotational barrier around the C-C bond connecting the pyridine ring and the difluoromethyl group. While rotation is generally fast at room temperature, variable-temperature NMR studies could potentially reveal information about the preferred conformation of the -CHF₂ group relative to the plane of the pyridine ring, influenced by steric and electronic interactions with the adjacent bromine atom.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | 7.0 - 8.5 (aromatic) | Multiplets | J_HH (ortho, meta, para) |

| ¹H | 6.5 - 7.5 (-CHF₂) | Triplet | ²J_HF ≈ 50-60 Hz |

| ¹³C | 110 - 155 (aromatic) | Singlets or multiplets | J_CF (various) |

| ¹³C | 110 - 125 (-CHF₂) | Triplet | ¹J_CF ≈ 230-250 Hz |

| ¹⁹F | -110 to -130 | Doublet | ²J_HF ≈ 50-60 Hz |

X-ray Diffraction Studies for Crystalline Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure determination for this compound has not been reported in the surveyed literature, analysis of related substituted pyridine structures allows for a prediction of the key structural features that would be revealed. iucr.orgjyu.fiacs.org

A crystallographic study would provide precise measurements of all bond lengths and angles. The C-N and C-C bond lengths within the pyridine ring would confirm its aromatic character. The C-Br and C-F bond lengths, as well as the geometry of the difluoromethyl group, would be accurately determined. The planarity of the pyridine ring could be assessed, and any distortions caused by the sterically demanding and electron-withdrawing substituents at the 2- and 3-positions would be quantified.

Table 3: Typical Crystallographic Data Determined by X-ray Diffraction

| Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the unit cell and the arrangement of molecules within it. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal. |

| Bond Lengths & Angles | Precise geometric parameters of the molecule, confirming connectivity and hybridization. |

| Torsion Angles | Describes the conformation of flexible parts of the molecule, like the -CHF₂ group. |

| Intermolecular Contacts | Identifies and quantifies non-covalent interactions like hydrogen and halogen bonds. |

| Final R-factor | An indicator of the quality of the fit between the crystallographic model and the experimental data. |

Exploration of Biological and Material Applications of 3 Bromo 2 Difluoromethyl Pyridine and Its Derivatives

Medicinal Chemistry Applications

The strategic incorporation of bromine and a difluoromethyl group onto the pyridine (B92270) ring in 3-Bromo-2-(difluoromethyl)pyridine provides a unique combination of lipophilicity, metabolic stability, and reactive handles for further chemical modification. cymitquimica.com These features make it a valuable building block in the synthesis of new drug candidates.

Design and Synthesis of Novel Drug Candidates Incorporating the this compound Scaffold

The synthesis of novel drug candidates often relies on the use of versatile intermediates that can be readily modified to create a diverse library of compounds for structure-activity relationship (SAR) studies. chemrxiv.org Halogenated pyridines, such as this compound, are crucial in this regard, as the bromine atom can be easily displaced or used in cross-coupling reactions to introduce various substituents. nsf.govnih.gov

For instance, the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are prevalent in both agrochemical and pharmaceutical industries, often starts from halogenated precursors. nih.govjst.go.jp The difluoromethyl group, in particular, is of interest due to its ability to act as a bioisostere for other functional groups and to modulate the physicochemical properties of a molecule. rsc.org The development of scalable and practical syntheses for key intermediates like 4-(difluoromethyl)pyridin-2-amine (B599231) highlights the importance of such building blocks for the preparation of numerous protein kinase inhibitors. acs.org

A notable example of the application of a related bromo-trifluoromethyl-pyridine derivative is in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The synthesis commences with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, demonstrating the utility of halogenated pyridines in constructing complex antiviral agents. mdpi.com Similarly, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (B1377891) serves as a key intermediate in the preparation of drugs for treating pain and respiratory diseases. google.com

The following table provides examples of related bromo-pyridine derivatives and their synthetic applications in medicinal chemistry.

| Compound | Application |

| 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine | Intermediate in the synthesis of Doravirine, an NNRTI. mdpi.com |

| 5-bromo-N-(4-methoxybenzyl)pyridine-2-amine | Starting material for the synthesis of Pexidartinib, a tyrosine kinase inhibitor. mdpi.com |

| 5-bromo-2-methyl-3-(trifluoromethyl)pyridine | Intermediate for preparing drugs for pain and respiratory diseases. google.com |

| 3-Bromo- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyridine | Intermediate for preparing mGluR5 modulators for various disorders. chemicalbook.com |

Modulation of Enzyme Activities and Cellular Signaling Pathways by Pyridine Derivatives

Halogenated pyridine derivatives have demonstrated the ability to modulate the activity of various enzymes and interfere with cellular signaling pathways, many of which are implicated in diseases like cancer. nih.gov The pyridine nucleus is a well-established pharmacophore that can interact with numerous biological targets. ijpsonline.com

For example, pyridine derivatives have been shown to inhibit key enzymes in cancer progression, such as topoisomerase II and vascular endothelial growth factor receptor-2 (VEGFR-2). ekb.eg The introduction of halogen atoms can enhance the inhibitory activity of these compounds. mdpi.com Specifically, halogenated spirooxindoles, which can be synthesized from pyridine precursors, function as multitarget agents by inhibiting kinases, disrupting protein-protein interactions like MDM2-p53, and activating apoptosis pathways. nih.gov

Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives have been designed as inhibitors of phosphoinositide 3-kinase (PI3K) signaling, a pathway frequently upregulated in human cancers. acs.org The substitution pattern on the pyridine ring, including the presence of halogens, is critical for their inhibitory potency. acs.org The table below summarizes the modulation of enzyme activities and signaling pathways by various pyridine derivatives.

| Pyridine Derivative Class | Target Enzyme/Pathway | Biological Effect |

| Thiophene-pyridine hybrids | Topoisomerase II | Potent and selective cytotoxic activity against MCF-7 cell line. ekb.eg |

| Imidazo[1,2-a]pyridines | Phosphoinositide 3-kinase (PI3Kα) | Inhibition of a key regulator in cancer cell signaling. acs.org |

| Halogenated spirooxindoles | Kinases (e.g., Polo-like kinase, CDK2, PI3K) | Anticancer activity through multitarget kinase inhibition. nih.gov |

| Pyridine-derived compounds | VEGFR-2 | Inhibition of a key receptor in angiogenesis. ekb.eg |

Investigation of Protein-Ligand Interactions through Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tubitak.gov.tr This method is instrumental in understanding the binding modes of potential drug candidates and in designing more potent inhibitors. jst.go.jp

Studies on brominated compounds have revealed the significant role of the bromine atom in protein-ligand interactions. jst.go.jp The bromine atom can participate in halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand. jst.go.jpacs.org For instance, molecular docking studies of 3-bromo-2-hydroxypyridine (B31989) have been performed to explore its potential as a bromodomain inhibitor, highlighting the importance of hydrogen bond interactions and minimum binding energies. researchgate.net

In the context of cancer therapy, molecular docking has been used to evaluate the inhibitory potential of pyridine derivatives against targets like the kinesin Eg5 enzyme. tubitak.gov.tr These studies have shown that specific interactions, such as hydrogen bonds with key amino acid residues, are crucial for the observed cytotoxic effects. tubitak.gov.tr The table below presents findings from molecular docking studies of various pyridine derivatives.

| Compound/Derivative Class | Protein Target | Key Findings from Docking Studies |

| 2,6-diaryl-substituted pyridines | Kinesin Eg5 | Interaction with the Eg5 binding site via H-bond interactions with GLU116 and GLY117 residues. tubitak.gov.tr |

| Pyridine based chalcones | Tubulin (colchicine binding site) | Elucidation of binding modes and correlation with anticancer activity. researchgate.net |

| 3-bromo-2-hydroxypyridine | Bromodomain (BRD2) inhibitors | Exploration of hydrogen bond interactions and calculation of minimum binding energies. researchgate.net |

| Pyrazolo[3,4-b]pyridine derivatives | α-amylase enzyme | Determination of binding interactions with active amino acid residues. nih.gov |

Development of Agrochemicals Utilizing Halogenated Pyridine Frameworks

Halogenated pyridines are not only vital in pharmaceuticals but also play a crucial role in the agrochemical industry. nsf.govnih.gov The introduction of a trifluoromethyl group, often facilitated by a halogenated pyridine precursor, is a common strategy in the design of modern pesticides. nih.govjst.go.jp The unique physicochemical properties conferred by fluorine atoms, combined with the pyridine moiety, can lead to compounds with enhanced biological activity, lower toxicity, and improved systemic properties. nih.gov

Trifluoromethylpyridine (TFMP) derivatives are used extensively to protect crops from pests. nih.gov For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate for the synthesis of several crop-protection products. nih.govjst.go.jp The development of novel trifluoromethyl pyridine piperazine (B1678402) derivatives has led to potential plant activators that can enhance systemic acquired resistance against plant viruses. frontiersin.org

The presence of bromine and a trifluoromethyl group in compounds like 3-bromo-2-chloro-5-(trifluoromethyl)pyridine (B1282826) enhances their reactivity and polarity, making them useful in the synthesis of agrochemicals. cymitquimica.com The table below lists some halogenated pyridine derivatives and their applications in agrochemicals.

| Halogenated Pyridine Derivative | Agrochemical Application |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Intermediate for crop-protection products. nih.govjst.go.jp |

| Trifluoromethyl pyridine piperazine derivatives | Potential plant activators against viruses. frontiersin.org |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | Intermediate in the synthesis of agrochemicals. cymitquimica.com |

| Fluazifop-butyl (a TFMP derivative) | Herbicide. nih.govjst.go.jp |

Advanced Materials Science Applications

The utility of this compound and its derivatives extends beyond biological applications into the realm of materials science, where the unique properties of halogenated pyridines can be harnessed to create advanced materials with tailored functionalities.

Integration into Polymer and Coating Systems for Tailored Properties

While specific research on the direct integration of this compound into polymer and coating systems is not extensively documented in the provided search results, the principles of using halogenated and fluorinated organic compounds in materials science suggest potential applications. The presence of the bromo- and difluoromethyl- groups can influence properties such as thermal stability, chemical resistance, and surface characteristics.

The bromine atom provides a reactive site for polymerization reactions or for grafting onto existing polymer backbones. This allows for the modification of polymer properties or the introduction of specific functionalities. The difluoromethyl group, due to the strong carbon-fluorine bond, can enhance the thermal and chemical stability of materials. Furthermore, the incorporation of fluorinated moieties is known to lower the surface energy of materials, which can be beneficial for creating hydrophobic or anti-fouling coatings.

The development of synthetic methods for difluoromethylation of various organic molecules, including those with potential for polymerization, is an active area of research. rsc.orgcas.cn These advancements could pave the way for the synthesis of novel monomers derived from this compound, which could then be used to produce polymers with unique and desirable properties for a range of advanced applications.

Future Directions and Emerging Research Avenues for 3 Bromo 2 Difluoromethyl Pyridine

Development of Novel and Sustainable Synthetic Routes with Improved Efficiency and Selectivity

The future synthesis of 3-Bromo-2-(difluoromethyl)pyridine and its derivatives is expected to move towards more sustainable and efficient methodologies. While classical multi-step syntheses have been the mainstay, emerging strategies focus on reducing waste, minimizing energy consumption, and improving atom economy.

Furthermore, the development of transition-metal-free synthesis methods is a key area of future research. A novel approach for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate as the fluorine source has been reported, proceeding through an N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.org Exploring the direct C-H difluoromethylation of a pre-functionalized bromopyridine using innovative reagents under metal-free conditions would be a significant advancement.

Sustainability can also be enhanced by improving catalytic processes. Iridium-catalyzed C–H borylation of trifluoromethyl-substituted pyridines has been shown to be highly selective, creating precursors for further functionalization. acs.org Developing similar selective C-H activation and functionalization protocols for 3-bromopyridine (B30812) precursors before or after the introduction of the difluoromethyl group could streamline synthesis.

| Synthetic Strategy | Potential Advantage | Relevant Research Context |

| Late-Stage C-H Difluoromethylation | Increased synthetic efficiency; access to complex analogues. | Development of radical C-H difluoromethylation of heteroarenes. rsc.org |

| Photoredox Catalysis | Mild reaction conditions; use of visible light as a renewable reagent. | Synthesis of 3-fluoropyridines via photoredox coupling. acs.org |

| Transition-Metal-Free Reactions | Reduced metal contamination in final products; lower cost. | N-difluoromethylation of pyridines using ethyl bromodifluoroacetate. rsc.org |

| Catalytic C-H Borylation | High regioselectivity for creating functionalization handles. | Iridium-catalyzed borylation of substituted pyridines. acs.org |

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

The this compound scaffold is well-suited for high-throughput screening (HTS) and combinatorial chemistry to accelerate the discovery of new bioactive molecules. The bromine atom provides a key anchor point for diversification through a wide array of established cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).

Future efforts will likely involve the creation of large, diverse libraries of compounds based on this core structure. Solid-phase synthesis offers a powerful platform for this, as demonstrated by the use of a 2-chloro-5-bromopyridine scaffold immobilized on a polystyrene resin to generate pyridine-based libraries. acs.org A similar strategy could be employed for this compound, allowing for rapid, parallel synthesis of thousands of derivatives. Each derivative would feature a different substituent at the 3-position, enabling a broad exploration of the chemical space around the core.

The combination of diversity-oriented synthesis (DOS) with parallel synthesis is another emerging strategy that could be applied. This approach was successfully used to identify new antibacterial scaffolds based on N-alkyl-N-(pyridin-2-yl)hydroxylamines. nih.gov By applying DOS principles, libraries can be generated that not only vary substituents but also introduce diverse stereochemistry and skeletal frameworks, starting from the this compound core.

These libraries can then be screened against a multitude of biological targets. The concept of "privileged structures"—scaffolds that are capable of binding to multiple receptors—is particularly relevant. acs.org The pyridine (B92270) ring is a known privileged substructure, and by systematically modifying it, HTS campaigns can efficiently identify hits for various target classes, from protein kinases to G-protein coupled receptors. acs.orgresearchgate.net

Advanced In Silico Modeling for Predictive Structure-Activity Relationship Studies

Computational chemistry and in silico modeling are poised to play a pivotal role in guiding the rational design of derivatives of this compound. These methods can predict how structural modifications will affect a molecule's biological activity, pharmacokinetics, and toxicity, thereby reducing the time and cost associated with laboratory synthesis and testing.

Future research will extensively use molecular docking to simulate the binding of virtual libraries of this compound derivatives to the active sites of target proteins. Such studies have been successfully applied to other heterocyclic systems, like pyrazolo[3,4-b]pyridine and quinazolinone derivatives, to predict binding modes and prioritize compounds for synthesis. mdpi.comnih.gov The difluoromethyl group's ability to act as a hydrogen bond donor makes it a particularly interesting feature to model in protein-ligand interactions.

Beyond simple docking, quantitative structure-activity relationship (QSAR) studies will be crucial. By correlating structural features of a series of derivatives with their measured biological activity, predictive QSAR models can be built. These models can then be used to design new compounds with enhanced potency. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions will be essential for optimizing drug-like properties early in the discovery process, as demonstrated in studies of other pyridine and pyrimidine (B1678525) derivatives. researchgate.net

| In Silico Technique | Application for this compound |

| Molecular Docking | Predict binding modes and affinities of derivatives in target proteins. |

| QSAR | Develop predictive models for biological activity to guide rational design. |

| ADME Prediction | Forecast pharmacokinetic properties to optimize for drug-likeness. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. |

Exploration of New Catalytic Applications of this compound as a Ligand or Precursor

The unique electronic properties of this compound make it a candidate for exploration in the field of catalysis, both as a ligand for metal centers and as a precursor to catalytic species. The pyridine nitrogen atom can coordinate to a metal, while the electron-withdrawing nature of the adjacent difluoromethyl group and the bromine atom can modulate the electronic properties of that metal center.

Future research could investigate the use of this compound as a ligand in transition metal catalysis. Related substituted pyridines, such as (S)-3-Bromo-2-(1-methoxyethyl)pyridine, have been used as chiral ligands in asymmetric catalysis. Similarly, 3-Bromo-5-(difluoromethyl)pyridin-2-amine is being researched for its role as a ligand in coordination chemistry for catalytic applications. smolecule.com By synthesizing chiral derivatives of this compound, novel ligands could be developed for enantioselective transformations.

The compound can also serve as a precursor to more complex organometallic catalysts or N-heterocyclic carbene (NHC) precursors. The bromine atom can be used to introduce other functionalities or to facilitate the formation of organometallic complexes. The development of catalysts where the ligand electronics are finely tuned by the -CF2H group could lead to improved activity, selectivity, or stability in a variety of chemical reactions.

Integration into Multidisciplinary Research Platforms for Enhanced Functional Material Development

The development of advanced functional materials is an increasingly multidisciplinary endeavor, and this compound is a building block with potential applications in this area. Its integration into materials science research platforms could lead to the creation of novel polymers, coatings, and organic electronics.

Fluorinated pyridine derivatives are known to be valuable in materials science due to their unique properties, including thermal stability and hydrophobicity. The trifluoromethyl group, a close relative of the difluoromethyl group, is known to impart desirable characteristics to materials. The difluoromethyl group in this compound can similarly be exploited to fine-tune the properties of materials.

Future research could focus on incorporating this molecule into organic light-emitting diodes (OLEDs), where fluorinated materials are often used in charge-transporting or emissive layers to enhance device performance and longevity. The bromine atom allows for polymerization or for grafting the molecule onto surfaces or into polymer backbones via cross-coupling reactions. This could be used to create functional polymers with tailored refractive indices, dielectric constants, or surface properties. The use of related halogenated pyridines in the production of polymers and coatings provides a strong precedent for this research direction.

Q & A

Q. Basic Characterization

Q. Advanced Analysis

- X-ray Crystallography : Resolves spatial arrangement of halogen and fluorinated groups, critical for studying intermolecular interactions .

- DSC/TGA : Evaluates thermal stability, which is vital for reaction design (decomposition >200°C) .

How does this compound participate in cross-coupling reactions, and what are the challenges in achieving high yields?

Basic Reactivity

The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, forming biaryl derivatives. Pd(PPh)/KCO in THF/water (80°C) is a standard protocol . Buchwald-Hartwig aminations with amines require Pd(OAc)/Xantphos and CsCO .

Q. Advanced Challenges

- Competitive Side Reactions : Difluoromethyl groups may undergo hydrolysis under basic conditions. Using anhydrous solvents and lower temperatures (40–60°C) mitigates this .

- Steric Hindrance : Bulky ligands (e.g., SPhos) improve coupling efficiency with sterically hindered partners .

What strategies resolve contradictions in biological activity data for fluorinated pyridine derivatives?

Q. Advanced Data Analysis

- Metabolic Stability : Fluorinated groups enhance lipophilicity (logP ≈ 2.5) but may reduce solubility. Use logD measurements at pH 7.4 to correlate with cellular uptake .

- SAR Studies : Compare analogues (e.g., 3-Bromo-2-(trifluoromethyl)pyridine) to isolate the difluoromethyl group’s contribution to antimicrobial activity .

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinase enzymes, explaining variability in IC values .

How do fluorinated substituents influence the electronic and steric properties of this compound in medicinal chemistry?

Q. Advanced Mechanistic Insights

- Electron-Withdrawing Effects : The difluoromethyl group decreases pyridine ring basicity (pKa shift from ~3.0 to ~1.5), altering protonation states in physiological environments .

- Conformational Rigidity : Fluorine’s electronegativity restricts rotation, stabilizing bioactive conformations. This is validated via NMR .

- Hydrogen-Bond Mimicry : The CFH group mimics hydroxyl or methyl groups in enzyme active sites, enhancing target engagement .

What are the best practices for handling air- or moisture-sensitive reactions involving this compound?

Q. Advanced Methodological Guidelines

- Schlenk Techniques : Use argon/vacuum cycles for moisture-sensitive steps (e.g., Grignard reactions) .

- Stabilized Reagents : Pre-dry solvents over molecular sieves and use freshly distilled bases (e.g., NaH) .

- In Situ Monitoring : Raman spectroscopy tracks reaction progress without exposure to air .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。